8-Methylquinazolin-4(3H)-one
Overview
Description
8-Methylquinazolin-4(3H)-one is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The presence of a methyl group at the 8th position and a keto group at the 4th position distinguishes this compound from other quinazoline derivatives
Mechanism of Action
Target of Action
8-Methylquinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds that have been evaluated for anticonvulsant activity . The primary target of these compounds is the enzyme human carbon anhydrase II (HCA II) . HCA II is involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Quinazoline derivatives are known to interact with their targets, such as hca ii, leading to changes in the enzyme’s activity . This interaction can alter the normal functioning of the enzyme, potentially leading to the observed anticonvulsant activity.
Result of Action
Quinazoline derivatives have been shown to exhibit anticonvulsant activity, suggesting that they may help prevent or reduce the frequency of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminobenzamide derivatives with formic acid or formamide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone structure.
Another method involves the use of 2-aminobenzonitrile derivatives, which are cyclized in the presence of a suitable catalyst, such as phosphorus oxychloride or polyphosphoric acid. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of starting materials, catalysts, and solvents is critical in scaling up the production process. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the keto group can yield 8-methylquinazolin-4-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are performed under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: 8-Methylquinazolin-4-ol
Substitution: Various substituted quinazolinones depending on the reagents used
Scientific Research Applications
8-Methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anticancer, antiviral, and antimicrobial agents. Its structural framework serves as a basis for designing novel therapeutic agents.
Biological Studies: Researchers study the biological activity of this compound derivatives to understand their interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms in various biological systems.
Industrial Applications: In the chemical industry, this compound derivatives are explored for their potential use as intermediates in the synthesis of dyes, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
8-Methylquinazolin-4(3H)-one can be compared with other quinazoline derivatives, such as:
Quinazoline: The parent compound, lacking the methyl and keto groups, serves as a fundamental structure for various derivatives.
4-Chloroquinazoline: A derivative with a chlorine substituent at the 4th position, used in the synthesis of pharmaceuticals.
2-Methylquinazoline: A derivative with a methyl group at the 2nd position, exhibiting different chemical and biological properties.
Uniqueness
The presence of the methyl group at the 8th position and the keto group at the 4th position in this compound imparts unique chemical reactivity and biological activity. These structural features influence the compound’s interaction with biological targets and its potential as a lead compound in drug discovery.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and reactivity make it a valuable target for synthetic and mechanistic studies, paving the way for the development of novel therapeutic agents and chemical probes.
Properties
IUPAC Name |
8-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXSFZDLGKFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388735 | |
Record name | 8-Methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-54-5 | |
Record name | 8-Methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19181-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methylquinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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